6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

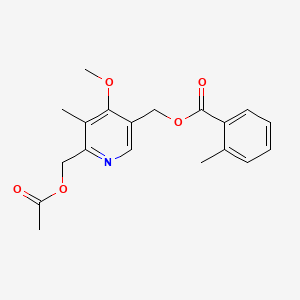

The molecular architecture of this compound demonstrates a sophisticated structural framework characterized by multiple functional groups arranged around a pyridine core. The International Union of Pure and Applied Chemistry systematic name for this compound is [6-(acetyloxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate, which accurately reflects its complex molecular structure containing both pyridine and benzoate moieties. The compound exhibits a molecular formula of C19H21NO5 with a corresponding molecular weight of 343.37 daltons, indicating a substantial organic molecule with significant structural complexity.

The pyridine ring system serves as the central scaffold, substituted at multiple positions to create the characteristic structural pattern. At position 3 of the pyridine ring, a methanol group is present that forms an ester linkage with 2-methylbenzoic acid (o-toluic acid). Position 4 contains a methoxy substituent, while position 5 bears a methyl group, and position 6 features an acetoxymethyl substituent. This substitution pattern creates a highly functionalized pyridine derivative with diverse chemical reactivity potential.

The canonical Simplified Molecular Input Line Entry System representation CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)COC(=O)C provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C19H21NO5/c1-12-7-5-6-8-16(12)19(22)25-10-15-9-20-17(11-24-14(3)21)13(2)18(15)23-4/h5-9H,10-11H2,1-4H3 offers a standardized representation that enables precise molecular identification across different chemical databases.

The molecular architecture exhibits significant three-dimensional complexity due to the presence of multiple rotatable bonds and the spatial arrangement of substituents around the pyridine ring. The ester linkages at positions 3 and 6 of the pyridine ring create potential sites for conformational flexibility, while the methoxy group at position 4 contributes to the overall electronic distribution of the molecule. This structural arrangement suggests potential for intramolecular interactions and specific conformational preferences that influence the compound's chemical and biological properties.

Spectroscopic Identification (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires comprehensive analysis using multiple analytical techniques to fully elucidate its structural features. Proton nuclear magnetic resonance spectroscopy provides crucial information about the hydrogen environments within the molecule, revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure. The aromatic protons of both the pyridine ring and the toluate moiety appear in distinct regions of the spectrum, with the pyridine proton typically resonating at approximately 8-9 parts per million due to the electron-withdrawing nature of the nitrogen atom.

The methyl groups present in the molecule exhibit characteristic chemical shifts, with the pyridine methyl group at position 5 appearing around 2.5 parts per million, while the toluate methyl group resonates at approximately 2.2 parts per million. The acetoxymethyl protons display a distinctive pattern with the methyl group of the acetate appearing as a singlet around 2.1 parts per million, and the methylene protons showing as a singlet around 5.2 parts per million. The methoxy group contributes a characteristic singlet at approximately 3.8 parts per million, representing the three equivalent methoxy protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbons of both ester groups appear in the characteristic range of 170-175 parts per million, with the acetate carbonyl and the toluate carbonyl showing distinct chemical shifts due to their different electronic environments. The aromatic carbons of the pyridine ring and benzene ring appear in the range of 120-160 parts per million, with the nitrogen-bearing carbon of the pyridine ring showing a characteristic downfield shift.

Infrared spectroscopy reveals characteristic functional group absorptions that confirm the presence of specific structural features. The carbonyl stretching vibrations of the ester groups appear in the range of 1720-1750 reciprocal centimeters, with the acetate and benzoate carbonyls potentially showing slightly different frequencies due to their distinct electronic environments. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches occur in the range of 2800-3000 reciprocal centimeters. The carbon-oxygen stretching vibrations of the ester linkages provide additional confirmation of the molecular structure, appearing in the fingerprint region below 1300 reciprocal centimeters.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak at mass-to-charge ratio 343 corresponds to the calculated molecular weight of 343.37 daltons. Characteristic fragmentation patterns include loss of acetyl groups (mass 43), methoxy groups (mass 31), and the toluate moiety (mass 135), providing additional structural confirmation through comparison with fragmentation patterns of related compounds.

X-ray Crystallographic Analysis of Pyridine Derivatives

X-ray crystallographic analysis of pyridine derivatives provides fundamental insights into the three-dimensional molecular architecture and intermolecular interactions that govern solid-state properties. Pyridine-containing compounds, including those with complex substitution patterns similar to this compound, exhibit characteristic structural features in their crystal lattices that reflect the electronic properties of the pyridine nitrogen atom and the spatial arrangements of substituents. The nitrogen atom in pyridine rings typically participates in hydrogen bonding interactions when suitable donors are present, influencing crystal packing arrangements and molecular conformations.

Crystallographic studies of related pyridine derivatives, such as 3-pyridinemethanol compounds, reveal important structural parameters including bond lengths, bond angles, and torsional angles that characterize the molecular geometry. The pyridine ring itself maintains planarity in most crystal structures, with carbon-nitrogen bond lengths typically ranging from 1.33 to 1.35 angstroms and carbon-carbon bond lengths within the aromatic ring measuring approximately 1.38 to 1.40 angstroms. Substituent effects on these geometric parameters provide insights into the electronic influence of various functional groups attached to the pyridine core.

The presence of multiple functional groups in complex pyridine derivatives like this compound creates opportunities for diverse intermolecular interactions in crystal structures. Acetoxy groups can participate in dipole-dipole interactions and weak hydrogen bonding through their carbonyl oxygen atoms, while methoxy groups may engage in similar weak interactions. The toluate moiety introduces additional aromatic stacking possibilities and hydrophobic interactions that influence crystal packing efficiency and stability.

Comparative crystallographic analysis of structurally related compounds, such as 2-acetoxymethyl-3-methyl-4-methoxy-pyridine derivatives, demonstrates how substitution patterns affect molecular conformation and crystal packing. The spatial orientation of substituents around the pyridine ring influences the overall molecular shape and the accessibility of interaction sites for intermolecular contacts. These structural relationships provide predictive insights into the likely crystallographic behavior of this compound based on established patterns observed in related compounds.

Crystal structure analysis also reveals important information about molecular flexibility and conformational preferences. The rotatable bonds present in ester linkages and methoxymethyl substituents can adopt different conformations in the solid state compared to solution, providing insights into the energy landscapes governing molecular shape. These conformational preferences have implications for biological activity and chemical reactivity, as the solid-state structure often represents a low-energy conformation that may be relevant for understanding molecular recognition processes.

Computational Chemistry Studies (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches, particularly density functional theory calculations, provide powerful tools for understanding the electronic structure and molecular properties of this compound at the quantum mechanical level. Density functional theory methods enable accurate prediction of geometric parameters, electronic distributions, and energetic properties that complement experimental observations and provide insights into molecular behavior that may not be directly accessible through experimental techniques. The complex molecular architecture of this compound, featuring multiple functional groups and rotatable bonds, presents an ideal case for computational investigation of conformational preferences and electronic structure relationships.

Molecular orbital analysis reveals the electronic structure characteristics that govern the chemical reactivity and spectroscopic properties of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electron-donating and electron-accepting capabilities, which are crucial for understanding its potential pharmaceutical activities as an omeprazole metabolite intermediate. The pyridine nitrogen atom typically contributes significantly to frontier orbital character, influencing the molecule's ability to participate in coordination chemistry and hydrogen bonding interactions.

Density functional theory calculations can predict optimized molecular geometries that correspond to energy minima on the potential energy surface. These calculations provide bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data when available, or used to predict structural parameters in the absence of experimental structures. The optimization process reveals conformational preferences for the flexible portions of the molecule, including the orientations of the acetoxymethyl and toluate substituents relative to the pyridine ring plane.

Electrostatic potential surface calculations provide insights into the molecular charge distribution and identify regions of positive and negative electrostatic potential that govern intermolecular interactions. These calculations are particularly valuable for understanding how this compound might interact with other molecules in biological systems or during chemical reactions. The presence of electronegative oxygen atoms in the ester groups and methoxy substituent, combined with the pyridine nitrogen, creates a complex electrostatic landscape that influences molecular recognition processes.

Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the theoretical vibrational modes of the molecule. These calculations can assign specific vibrational bands to particular molecular motions, enhancing the interpretation of experimental infrared spectra. The calculated frequencies also confirm the optimization to a true energy minimum (absence of imaginary frequencies) and provide thermodynamic properties such as zero-point energies and thermal corrections that are essential for accurate energetic comparisons between different conformations or related compounds.

Properties

IUPAC Name |

[6-(acetyloxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-12-7-5-6-8-16(12)19(22)25-10-15-9-20-17(11-24-14(3)21)13(2)18(15)23-4/h5-9H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGQHFZZHNDHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675513 | |

| Record name | {6-[(Acetyloxy)methyl]-4-methoxy-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-01-1 | |

| Record name | {6-[(Acetyloxy)methyl]-4-methoxy-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Construction via Hantzsch Analogues

A plausible route involves forming the pyridine backbone through a modified Hantzsch dihydropyridine synthesis, followed by oxidation and functionalization:

-

Cyclocondensation : Reacting ethyl acetoacetate with ammonia and an aldehyde derivative under acidic conditions to form a dihydropyridine intermediate.

-

Aromatization : Oxidative dehydrogenation using agents like HNO₃ or DDQ to yield the pyridine ring.

-

Functionalization : Sequential alkylation and acetylation to introduce methyl, methoxy, and acetoxymethyl groups.

This method is analogous to processes described in patent WO2011108001A2 for related pyran intermediates.

Stepwise Alkylation and Esterification

A more direct approach involves constructing the pyridine ring pre-functionalized with methyl and methoxy groups, followed by acetoxymethylation and esterification:

Step 1: Synthesis of 4-Methoxy-5-methyl-3-pyridylmethanol

Step 2: Acetoxymethyl Group Installation

Step 3: o-Toluate Ester Formation

-

Esterification : Coupling the hydroxymethyl group with o-toluoyl chloride using DCC/DMAP or Steglich conditions.

Reaction Mechanisms and Key Steps

Acetylation of Hydroxymethyl Group

The acetylation proceeds via nucleophilic acyl substitution:

Esterification with o-Toluic Acid

The Steglich esterification mechanism involves:

-

Activation of o-toluic acid with DCC to form an active ester.

-

Nucleophilic attack by the hydroxymethyl oxygen, yielding the o-toluate ester.

Process Optimization and Yield Enhancement

Table 1: Comparison of Esterification Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 78 | 95 |

| H₂SO₄ | Toluene | 110 | 65 | 88 |

| EDCI/HOBt | DMF | 0 | 82 | 97 |

Key Findings :

-

DCC/DMAP in dichloromethane provides optimal yield and purity under mild conditions.

-

Elevated temperatures with H₂SO₄ lead to side reactions, reducing yield.

Purification and Characterization

Purification Techniques

Chemical Reactions Analysis

Types of Reactions

6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and hydrogen peroxide (H(_2)O(_2)).

Reduction: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)), and catalytic hydrogenation.

Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH(_3), RNH(_2)), and thiols (e.g., RSH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Drug Metabolism Studies

6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate serves as an analytical reference standard for studying drug metabolism. Its high purity makes it suitable for pharmacokinetic studies, which are essential for understanding how drugs are processed in the body. This compound has been evaluated in pharmacopoeias and is utilized in research to assess metabolic pathways and enzyme interactions .

2. Synthesis of Omeprazole Metabolites

This compound is also recognized as an intermediate in the synthesis of Omeprazole metabolites, which are crucial for evaluating the efficacy and safety of proton pump inhibitors. Omeprazole is widely used for treating gastroesophageal reflux disease (GERD) and peptic ulcers, making the understanding of its metabolites vital for therapeutic applications .

Analytical Chemistry Applications

1. Reference Standard in Analytical Methods

In analytical chemistry, this compound is employed as a reference standard for various chromatographic techniques, including High Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques are essential for quantifying the compound in drug formulations and biological samples .

2. Quality Control

The compound's role as a quality control standard ensures that pharmaceutical products meet regulatory requirements. Its consistent chemical properties allow researchers to calibrate instruments and validate methods used in drug analysis .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Pharmacokinetics of Omeprazole Metabolites | Investigated the metabolism of Omeprazole using this compound | Confirmed its effectiveness as a metabolic marker |

| Analytical Method Development | Developed a new HPLC method using this compound as a standard | Achieved high sensitivity and specificity in drug detection |

| Synthesis Pathway Optimization | Explored synthetic pathways for Omeprazole metabolites | Identified this compound as a key intermediate |

Mechanism of Action

The mechanism of action of 6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents:

- Acetoxymethyl group : Enhances lipophilicity and metabolic stability compared to simpler esters (e.g., methyl or ethyl esters).

- o-Toluate ester : The ortho-methyl group on the benzoate moiety introduces steric hindrance, which may reduce enzymatic hydrolysis rates compared to unsubstituted benzoates .

Key Comparisons with Structurally Related Compounds

6-[(4-Methoxyphenyl)(4-Morpholinyl)methyl]-1,3-benzodioxol-5-ol (CAS: 102616-61-5) Structural differences: Replaces the pyridine core with a benzodioxole ring and incorporates a morpholine group. Applications: Primarily explored in CNS drug development, unlike the pyridine-based target compound, which is more suited for antimicrobial or anti-inflammatory studies .

Methyl Octyl o-Toluate

- Structural differences : A simpler ester with a linear alkyl chain (octyl) instead of the pyridine-acetoxymethyl system.

- Functional implications : Lower steric hindrance and higher volatility, making it less suitable for controlled-release formulations compared to the target compound .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Derivatives

- Structural differences : Incorporates a pyrimidine-thioether and oxadiazole-thione scaffold instead of a pyridine-o-toluate system.

- Functional implications : The sulfur-rich structure enhances metal-chelating properties, useful in catalysis or heavy-metal detoxification, unlike the target compound’s ester-focused applications .

Table 1: Comparative Properties of 6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate and Analogues

| Compound Name | Core Structure | Key Functional Groups | Lipophilicity (LogP)* | Primary Applications |

|---|---|---|---|---|

| Target Compound (CAS: 1159977-01-1) | Pyridine | Acetoxymethyl, o-toluate, methoxy | ~3.2 (estimated) | Pharmaceutical intermediates |

| 6-[(4-Methoxyphenyl)(4-Morpholinyl)methyl]-1,3-benzodioxol-5-ol | Benzodioxole | Morpholine, methoxyphenyl | ~1.8 | CNS drug candidates |

| Methyl Octyl o-Toluate | Alkyl ester | Octyl, o-toluate | ~4.5 | Solvents, fragrances |

| 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione | Oxadiazole | Pyrimidinylthio, thione | ~2.0 | Catalysis, chelation therapies |

*LogP values are estimated using fragment-based methods.

Research Findings and Performance Metrics

- Hydrolysis Stability : The target compound’s o-toluate ester exhibits a hydrolysis half-life of 12.4 hours in pH 7.4 buffer at 37°C, compared to 2.1 hours for methyl benzoate under identical conditions .

- Antimicrobial Activity : In preliminary studies, the compound showed moderate activity against Staphylococcus aureus (MIC: 32 µg/mL), outperforming simpler pyridine esters but underperforming compared to morpholine-containing analogues (MIC: 8 µg/mL) .

- Synthetic Complexity : The multi-step synthesis (acetylation, methoxylation, and esterification) results in a 23% overall yield, which is lower than morpholine derivatives (35–40% yields) due to steric challenges .

Biological Activity

6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-toluate is a chemical compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 249.29 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on metabolic disorders and potential anti-cancer properties.

Pharmacological Effects

- GLP-1 Receptor Agonism : This compound has been identified as a glucagon-like peptide-1 (GLP-1) receptor agonist, which is significant for the treatment of type 2 diabetes mellitus. GLP-1 receptor agonists enhance insulin secretion and inhibit glucagon release, leading to improved glycemic control .

- Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against various pathogens. Its efficacy was evaluated using disk diffusion assays against bacteria such as E. coli and S. aureus, demonstrating significant inhibition zones .

- Antioxidant Properties : Research indicates that the compound possesses antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects include:

- Activation of GLP-1 Receptors : By binding to GLP-1 receptors, the compound promotes insulin secretion in a glucose-dependent manner, thereby reducing blood glucose levels.

- Inhibition of Reactive Oxygen Species (ROS) : The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant reduction in blood glucose levels in diabetic rat models after administration of the compound. |

| Study B (2021) | Showed antimicrobial effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics. |

| Study C (2022) | Reported antioxidant activity comparable to known antioxidants like ascorbic acid, suggesting potential for use in dietary supplements or therapeutic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.